molecular formula C25H21F2NO5 B12519933 3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Cat. No.: B12519933
M. Wt: 453.4 g/mol
InChI Key: FPFRRIPQOINVHF-UHFFFAOYSA-N
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Description

This compound is a fluorenylmethyloxycarbonyl (Fmoc)-protected amino acid derivative, featuring a para-difluoromethoxy (OCHF₂) substituent on the phenyl ring. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions. The difluoromethoxy moiety enhances metabolic stability and modulates electronic properties compared to non-fluorinated analogs.

Properties

Molecular Formula

C25H21F2NO5

Molecular Weight

453.4 g/mol

IUPAC Name

3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

InChI

InChI=1S/C25H21F2NO5/c26-24(27)33-16-11-9-15(10-12-16)13-22(23(29)30)28-25(31)32-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22,24H,13-14H2,(H,28,31)(H,29,30)

InChI Key

FPFRRIPQOINVHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OC(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Multi-Step Chemical Synthesis

A patent (CN112920086A) outlines a four-step synthesis starting from L-tyrosine:

Step 1: Esterification
L-Tyrosine reacts with methanol under acidic conditions to form L-tyrosine methyl ester hydrochloride.
Reagents : Methanol, HCl (gas).
Yield : >90%.

Step 2: Trifluoroacetylation
The amino group is protected using trifluoroacetic anhydride (TFAA) in basic conditions.
Reagents : TFAA, sodium bicarbonate.
Yield : 85–90%.

Step 3: Etherification
The phenol group undergoes alkylation with 1-chloro-2,2-difluoroethane using Mitsunobu conditions.
Reagents : Triphenylphosphine, diethyl azodicarboxylate (DEAD), 1-chloro-2,2-difluoroethane.
Key Data :

Parameter Value
Reaction Time 12–24 hours
Temperature 0°C → room temp
Yield 78–85%

Step 4: Fmoc Protection
The trifluoroacetyl group is replaced with Fmoc using 9-fluorenylmethyl-N-succinimidyl carbonate (Fmoc-OSu).
Conditions : Sodium carbonate, tetrahydrofuran (THF).
Yield : 82–87%.

Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Based SPPS Protocol

A standardized protocol for incorporating this derivative into peptides involves:

Resin Preparation

  • Resin Type : Rink amide or Wang resin.
  • Swelling : CH₂Cl₂/DMF (1:1), 30 minutes.

Deprotection

  • Reagent : 20% piperidine/DMF.
  • Cycle : 5 min × 2.

Coupling

  • Activation : Fmoc-amino acid (3.5 equiv), HATU/PyBOP (3.5 equiv), DIPEA (7 equiv).
  • Time : 40 minutes.

Final Cleavage

  • Reagent : TFA/H₂O/TIPS (95:2.5:2.5).
  • Yield : 70–80%.

Comparative Analysis of Methods

Efficiency and Scalability

Method Advantages Limitations
Solution-Phase High purity (>99% HPLC) Multi-step, low atom economy
SPPS Automated, scalable Requires specialized equipment

Yield Optimization

  • Etherification : Using DEAD instead of DIAD improves yield by 15%.
  • Coupling : HATU outperforms HCTU in coupling efficiency (95% vs. 87%).

Key Challenges and Solutions

Side Reactions

  • DKP Formation : Prolonged exposure to piperidine during deprotection leads to diketopiperazine (DKP) byproducts. Mitigated by reducing deprotection time to <15 minutes.
  • Incomplete Coupling : Double coupling with 1.5× reagent equivalents improves incorporation.

Purification

  • Chromatography : Reverse-phase HPLC (C18 column) with acetonitrile/water gradients achieves >99% purity.
  • Precipitation : Ice-cold diethyl ether effectively isolates the crude product.

Applications in Peptide Engineering

Stability Enhancements

The difluoromethoxy group increases metabolic stability compared to non-fluorinated analogs.

Case Study: Antimicrobial Peptides

Incorporation of this derivative into β-defensin analogs improved protease resistance by 40%.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily utilized in the development of pharmaceuticals due to its unique structural properties. The difluoromethoxy group enhances the lipophilicity and bioavailability of the resulting molecules, making them more effective in biological systems.

Anticancer Agents

Research has indicated that derivatives of this compound exhibit potential anticancer activity. For example, studies have shown that fluorinated amino acids can improve the efficacy of peptide-based drugs against various cancer cell lines. The incorporation of the difluoromethoxy group may enhance the interaction with target proteins involved in tumor growth and proliferation.

Case Study: Antitumor Activity

A study published in the Journal of Medicinal Chemistry demonstrated that compounds similar to 3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid showed significant inhibition of cell proliferation in breast cancer models, suggesting a pathway for further drug development.

Peptide Synthesis

This compound serves as a key building block in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) technique. The fluorenylmethoxycarbonyl (Fmoc) protecting group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Fmoc-Based Synthesis

The use of Fmoc-Tyr(CF2H)-OH enables the introduction of fluorinated amino acids into peptide sequences. This modification can improve the pharmacokinetic properties of peptides, making them more suitable for therapeutic applications.

Property Value
Fmoc GroupProtecting group for amino acids
Deprotection MethodMild base (e.g., piperidine)
ApplicationPeptide synthesis

Drug Design and Development

The incorporation of fluorinated groups in drug design is a growing trend due to their ability to modulate biological activity. The presence of a difluoromethoxy group can lead to improved binding affinity and selectivity for biological targets.

Structure-Activity Relationship (SAR)

Research into the SAR of compounds containing difluoromethoxy groups has shown that these modifications can significantly influence potency and selectivity against specific targets, such as enzymes involved in metabolic pathways.

Case Study: Enzyme Inhibition

A recent publication highlighted how modifications similar to those found in 3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid led to potent inhibitors of proteases, which are critical in various disease states including cancer and viral infections.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The nature and position of substituents on the phenyl ring critically influence physicochemical properties, solubility, and biological interactions. Below is a comparative analysis with key analogs:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 4-OCHF₂ ~C₂₄H₂₀F₂NO₅ ~448.42 Enhanced metabolic stability; moderate lipophilicity due to OCHF₂
Fmoc-L-Phe(4-CF₃)-OH ()2 4-CF₃ C₂₅H₂₀F₃NO₄ 467.43 High lipophilicity; strong electron-withdrawing effect
(2S)-3-[4-(Difluoromethyl)phenyl]-... ()3 4-CHF₂ C₂₄H₂₀F₂NO₄ 432.42 Reduced steric bulk compared to OCHF₂; lower polarity
Fmoc-D-Phe(4-NHBoc)-OH ()4 4-NHBoc C₂₉H₃₀N₂O₆ 502.56 Bulky Boc-protected amine; requires acidic deprotection
(S)-2-...3-(o-tolyl)propanoic acid ()5 2-CH₃ C₂₅H₂₃NO₄ 401.45 Increased steric hindrance; ortho-substitution affects peptide conformation
N-Fmoc-3,4-difluoro-D-Phe ()6 3,4-F₂ C₂₄H₁₈F₂NO₄ 437.40 Ortho-difluoro enhances dipole interactions; moderate solubility

Impact of Fluorination

  • Electron Effects : Difluoromethoxy (OCHF₂) is electron-withdrawing, polarizing the phenyl ring and altering acidity of adjacent protons. This contrasts with CF₃ (), which exerts stronger inductive effects7.
  • Metabolic Stability: Fluorinated groups (OCHF₂, CHF₂, CF₃) reduce oxidative metabolism compared to non-fluorinated analogs (e.g., benzyloxy in )8.
  • Lipophilicity : Trifluoromethyl (CF₃) increases logP significantly (~2.5), whereas OCHF₂ balances lipophilicity and solubility better910.

Commercial Availability and Purity

  • Pricing varies significantly: For example, 100 mg of (S)-2-...4-(difluoromethyl)phenyl... costs $172 ()15, while trifluoromethyl analogs are priced higher due to synthetic complexity.

Biological Activity

3-[4-(Difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid, also known as Fmoc-Tyr(CF2H)-OH, is a compound that has garnered attention in the field of medicinal chemistry and peptide synthesis. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

  • Chemical Formula : C25H21F2NO5
  • Molecular Weight : 437.45 g/mol
  • CAS Number : 1808268-08-7
  • IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-(difluoromethyl)phenyl)propanoic acid

The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is significant in peptide synthesis as it prevents unwanted reactions during the coupling of amino acids.

Biological Activity

The biological activity of this compound primarily relates to its role as a building block in peptide synthesis. Peptides synthesized using Fmoc-protected amino acids often exhibit various pharmacological activities, including:

  • Antimicrobial Activity : Peptides containing similar structures have demonstrated efficacy against bacterial strains, suggesting that this compound may retain similar properties.
  • Anticancer Properties : Some studies indicate that peptides synthesized with difluoromethylated tyrosine derivatives can inhibit tumor growth in vitro and in vivo.
  • Neuroprotective Effects : Compounds with similar configurations have been investigated for their potential to protect neuronal cells from oxidative stress.

The mechanism of action for 3-[4-(difluoromethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid is likely linked to its incorporation into peptides that interact with biological targets such as enzymes and receptors. The difluoromethoxy group enhances the lipophilicity and metabolic stability of the resulting peptides, potentially increasing their bioavailability and efficacy.

Case Studies

  • Peptide Synthesis : A study demonstrated the successful incorporation of Fmoc-Tyr(CF2H)-OH into various peptide sequences using solid-phase peptide synthesis (SPPS). The resulting peptides exhibited enhanced stability against enzymatic degradation compared to their non-modified counterparts.
  • Anticancer Activity : In a preclinical model, peptides synthesized with this compound showed significant inhibition of cancer cell proliferation in human breast cancer cell lines, indicating potential therapeutic applications.
  • Neuroprotection : Research involving neuroprotective peptides highlighted that those containing difluoromethylated amino acids could reduce apoptosis in neuronal cells under oxidative stress conditions.

Table 1: Comparison of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced tumor growth in vitro
NeuroprotectiveDecreased apoptosis in neuronal cells

Table 2: Synthesis Conditions for Peptides

StepConditionsReagents Used
Deprotection20% piperidine in DMF for 30 minFmoc-protected amino acids
CouplingDIC and HOBt in DMF at room temperatureAmino acids
Cleavage1% TFA in DCM for 5 minPeptide-resin complex

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-[4-(difluoromethoxy)phenyl]-2-(Fmoc-amino)propanoic acid in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer : The synthesis typically involves Fmoc-protected amino acid coupling via carbodiimide reagents (e.g., DCC or EDC) with hydroxybenzotriazole (HOBt) activation. Critical parameters include:

  • Protection : The Fmoc group shields the amino group during peptide elongation and is removed under mild basic conditions (20% piperidine in DMF) .
  • Solubility : Use polar aprotic solvents (e.g., DMF, DCM) to dissolve the hydrophobic Fmoc group and difluoromethoxy phenyl moiety .
  • Purification : Reverse-phase HPLC with C18 columns and gradient elution (water/acetonitrile + 0.1% TFA) ensures high purity (>95%) .

Q. How can researchers purify and characterize this compound?

  • Methodological Answer :

  • Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for lab-scale synthesis. Industrial-scale processes may use crystallization from ethanol/water mixtures .
  • Characterization :
  • NMR : Confirm regiochemistry via 1^1H NMR (e.g., Fmoc aromatic protons at δ 7.3–7.8 ppm) and 19^{19}F NMR for difluoromethoxy groups (δ -80 to -85 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+^+ at m/z ~500–550) .

Advanced Research Questions

Q. What experimental strategies can address contradictory data on the compound’s stability under acidic vs. basic conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies at varying pH (1–12) and temperatures (25–60°C). Monitor via HPLC for decomposition products (e.g., free amine from Fmoc cleavage or difluoromethoxy hydrolysis) .
  • Mechanistic Insight : Use 18^{18}O isotopic labeling to trace hydrolysis pathways of the difluoromethoxy group under basic conditions .

Q. How does the difluoromethoxy substituent influence the compound’s role in peptide-mediated drug delivery systems?

  • Methodological Answer :

  • Lipophilicity : Measure logP values (e.g., octanol/water partitioning) to assess membrane permeability. Difluoromethoxy increases lipophilicity compared to methoxy analogs, enhancing cellular uptake .
  • Biological Activity : Evaluate in vitro efficacy using HIV-1 entry inhibition assays (IC50_{50} values) as seen in structurally related Fmoc-protected phenylalanine derivatives .

Q. What safety protocols are critical given the limited toxicity data for this compound?

  • Methodological Answer :

  • Hazard Mitigation : Assume acute toxicity (Category 4 for oral/dermal/inhalation routes) based on structurally similar Fmoc-amino acids. Use fume hoods, nitrile gloves, and full-face shields during handling .
  • Waste Disposal : Incinerate at >1000°C to prevent environmental release of fluorinated byproducts .

Q. How can researchers optimize coupling efficiency in SPPS when using this bulky Fmoc-protected amino acid?

  • Methodological Answer :

  • Coupling Agents : Replace standard HOBt with OxymaPure or COMU for improved activation of sterically hindered residues .
  • Reaction Time : Extend coupling durations (2–4 hours) and use microwave-assisted synthesis (50°C, 30 W) to enhance yields .

Q. What analytical techniques resolve contradictions in reported bioactivity data across similar fluorinated Fmoc-amino acids?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Compare IC50_{50} values of analogs with varying fluorine substitution patterns (e.g., 2-fluorophenyl vs. 3,5-difluorophenyl) using standardized assays .
  • Molecular Docking : Simulate interactions with biological targets (e.g., HIV-1 gp41) to identify critical fluorine-mediated hydrogen bonds .

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